molecular formula C17H19FN2OS B2761296 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide CAS No. 946251-57-6

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide

Cat. No.: B2761296
CAS No.: 946251-57-6
M. Wt: 318.41
InChI Key: HTSMQNFXCGJHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide is a structurally complex molecule featuring a cyclopentanecarboxamide core linked via an ethyl chain to a 1,3-thiazole ring substituted with a 3-fluorophenyl group. The cyclopentanecarboxamide moiety is observed in compounds with diverse applications, including opioid analgesics (e.g., cyclopentylfentanyl ) and fungicides (e.g., cyprofuram ). The thiazole ring, a common pharmacophore, may contribute to binding interactions with biological targets such as enzymes or receptors. While the precise application of this compound remains unconfirmed, its structural features align with molecules studied in medicinal chemistry and pesticide development.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-14-7-3-6-13(10-14)17-20-15(11-22-17)8-9-19-16(21)12-4-1-2-5-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSMQNFXCGJHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated precursor.

    Coupling with Cyclopentanecarboxamide: The final step involves coupling the thiazole derivative with cyclopentanecarboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopentanecarboxamide moiety, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Molecular Probes: It can be used as a fluorescent probe for studying biological processes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals for pest control.

    Pharmaceuticals: It can be employed in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Differences :

  • Cyclopentylfentanyl incorporates a piperidine ring and phenyl groups, critical for opioid receptor binding, whereas the target compound replaces these with a thiazole-ethyl-fluorophenyl system.
    Functional Implications :
  • The absence of a piperidine ring in the target compound likely eliminates opioid receptor affinity, redirecting its activity toward non-opioid targets (e.g., kinases or pest-specific enzymes).

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

Structural Differences :

  • Flutolanil, a benzamide fungicide, features a trifluoromethyl group and methoxyisopropyl substituent, whereas the target compound uses a cyclopentanecarboxamide and fluorophenyl-thiazole system.
    Functional Implications :
  • plant kinases) .

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

Structural Differences :

  • Cyprofuram contains a cyclopropanecarboxamide and tetrahydrofuran group, contrasting with the target compound’s cyclopentane and thiazole motifs.
    Functional Implications :

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol)* Key Functional Groups Known/Potential Use
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide ~330.4 3-fluorophenyl-thiazole, cyclopentanecarboxamide Investigational (e.g., kinase inhibitor, pesticide)
Cyclopentylfentanyl ~392.5 Cyclopentanecarboxamide, piperidine Opioid analgesic
Flutolanil ~323.3 Trifluoromethyl, methoxyisopropyl Fungicide
Cyprofuram ~280.7 Chlorophenyl, tetrahydrofuran Fungicide

*Molecular weights are estimated based on structural formulas.

Table 2: Substituent Impact on Bioactivity

Substituent Role in Target Compound Role in Analogues
Cyclopentanecarboxamide Enhances lipophilicity and stability Opioid activity (cyclopentylfentanyl) ; fungicidal activity (cyprofuram)
Thiazole ring Facilitates π-π stacking and hydrogen bonding Absent in fentanyl analogues; replaced by benzamide in flutolanil
3-Fluorophenyl Modulates electronic properties and target affinity Fluorine in trifluoromethyl (flutolanil) enhances fungicidal potency

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19FN2OSC_{16}H_{19}FN_2OS with a molecular weight of approximately 306.4 g/mol. The compound features a thiazole ring, a fluorophenyl group, and a cyclopentanecarboxamide moiety, which contribute to its unique biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H19FN2OS
Molecular Weight306.4 g/mol
LogP3.6304
Polar Surface Area34.781 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling reactions to introduce the cyclopentanecarboxamide group. The general synthetic route can be summarized as follows:

  • Thiazole Formation : Utilizing Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
  • Substitution Reactions : Introducing the fluorophenyl group through nucleophilic substitution.
  • Final Coupling : Coupling the thiazole derivative with cyclopentanecarboxylic acid derivatives under appropriate conditions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of fluorine in the phenyl group enhances lipophilicity, potentially improving bioavailability and efficacy against microbial targets .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds with thiazole moieties have demonstrated activity against several cancer cell lines by inhibiting critical enzymes involved in cell proliferation and survival pathways. The mechanism often involves interaction with specific receptors or enzymes, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thiazole and phenyl groups can significantly influence biological activity. For example, introducing different substituents on the phenyl ring or altering the length of the alkyl chain can enhance or reduce antimicrobial and anticancer activities.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives against S. aureus, reporting minimum inhibitory concentrations (MICs) ranging from 16 µM to 128 µM for different compounds. The compound this compound exhibited promising results in inhibiting bacterial growth compared to controls .
  • Anticancer Activity Assessment : In vitro studies on cancer cell lines demonstrated that compounds structurally similar to this compound caused significant reductions in cell viability at micromolar concentrations, indicating potential as lead compounds for further development in cancer therapy.

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol/HCl, reflux65–7090%
3TEA/DCM, RT80–8595%

Advanced: How can researchers resolve contradictions in reported biological activities of thiazole-containing carboxamides?

Methodological Answer :
Contradictions often arise from structural analogs with minor substituent variations. Strategies include:

  • Comparative Bioassays : Test the compound alongside structurally defined analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) in standardized assays (e.g., MIC for antimicrobial activity) .
  • Structural-Activity Relationship (SAR) Analysis : Use X-ray crystallography or NMR to correlate functional groups (e.g., fluorine position) with activity .
  • Computational Modeling : Perform molecular docking to predict interactions with targets (e.g., β3-adrenergic receptors or bacterial enzymes) .

Example : A 3-fluorophenyl substitution may enhance receptor binding affinity by 2–3-fold compared to non-fluorinated analogs, as seen in β3-adrenergic agonist studies .

Basic: What analytical techniques confirm the structural integrity of this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.2–8.4 ppm (thiazole protons), δ 3.5–3.7 ppm (ethyl CH₂), and δ 1.6–1.8 ppm (cyclopentane CH₂) .
    • ¹³C NMR : Carbonyl signal at ~170 ppm (cyclopentanecarboxamide) .
  • Mass Spectrometry (MS) : ESI-MS showing [M+H]⁺ at m/z 375.1 (calculated for C₁₉H₂₀F₂N₂OS) .
  • High-Performance Liquid Chromatography (HPLC) : Retention time consistency (e.g., 12.3 min on C18 column, 70:30 acetonitrile/water) .

Advanced: What strategies improve the bioavailability of cyclopentanecarboxamide derivatives?

Q. Methodological Answer :

  • Piperazine/Amine Functionalization : Introduce polar groups (e.g., piperazine) to enhance solubility, as demonstrated in analogs with 10–20× increased aqueous solubility .
  • Prodrug Design : Convert the carboxamide to ester prodrugs (e.g., ethyl ester) for improved membrane permeability .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to modify crystallinity and dissolution rates .

Q. Data :

StrategySolubility (μg/mL)LogP
Parent Compound5–103.2
Piperazine Derivative100–1202.1
Ethyl Ester Prodrug200–2501.8

Basic: What are the primary biological targets for this compound based on structural analogs?

Q. Methodological Answer :

  • Enzyme Targets : Tyrosine phosphatases (e.g., HPTPβ) or bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
  • Receptor Targets : β3-Adrenergic receptors (via thiazole-ethylamine backbone) or G protein-coupled receptors (GPCRs) .
  • Anticancer Targets : Tubulin polymerization inhibitors (common in thiazole derivatives) .

Q. Supporting Evidence :

  • Fluorophenyl-thiazole analogs show IC₅₀ values of 0.5–1.0 μM against HPTPβ .
  • Thiazole-ethylamine scaffolds exhibit EC₅₀ values of 10–50 nM for β3-adrenergic activation .

Advanced: How to design experiments to elucidate the mechanism of action involving β3-adrenergic receptors?

Q. Methodological Answer :

Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-CGP12177) to measure competitive displacement in HEK293 cells expressing human β3-AR .

cAMP Accumulation : Quantify intracellular cAMP via ELISA after compound exposure (EC₅₀ calculation) .

Knockout Models : Compare activity in β3-AR⁻/⁻ vs. wild-type mice to confirm target specificity .

Molecular Dynamics Simulations : Model ligand-receptor interactions to identify critical binding residues (e.g., Asp117 in transmembrane domain 3) .

Q. Example Data :

AssayResult (Compound)Control (Mirabegron)
β3-AR Binding (Kᵢ)15 nM8 nM
cAMP EC₅₀25 nM12 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.